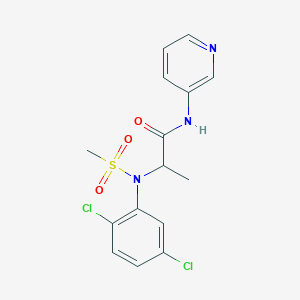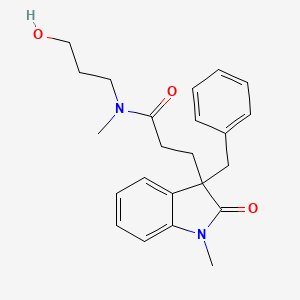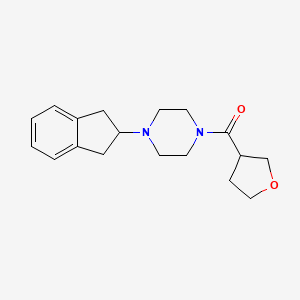
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide, commonly known as DPA-714, is a novel ligand that has been developed for imaging glial activation in various neurological disorders. Glial cells are non-neuronal cells that support and protect neurons in the central nervous system (CNS). Glial activation is associated with various CNS pathologies, including neuroinflammation, neurodegeneration, and brain tumors. Therefore, DPA-714 has been extensively studied for its potential applications in diagnosing and monitoring CNS diseases.
Wirkmechanismus
DPA-714 binds to the TSPO, which is a mitochondrial protein expressed on activated glial cells. The binding of DPA-714 to TSPO leads to the activation of various signaling pathways, including the production of reactive oxygen species and the release of pro-inflammatory cytokines. These signaling pathways are involved in the regulation of glial activation and neuroinflammation.
Biochemical and physiological effects:
DPA-714 has been shown to have a high affinity for TSPO and a good selectivity for activated glial cells. The ligand has a favorable pharmacokinetic profile, with a high brain uptake and a long retention time. DPA-714 has been shown to be safe and well-tolerated in animal models and human patients.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments, including its high affinity and selectivity for activated glial cells, its favorable pharmacokinetic profile, and its ability to detect and monitor glial activation in various N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide disorders. However, the ligand has some limitations, including its complex synthesis process, its high cost, and its limited availability.
Zukünftige Richtungen
There are several future directions for the development and application of DPA-714 in N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide research. These include:
1. Optimization of the synthesis process to improve the yield and purity of the final product.
2. Development of new ligands with improved affinity and selectivity for TSPO.
3. Evaluation of the diagnostic and prognostic value of DPA-714 in various this compound disorders.
4. Investigation of the role of glial activation in this compound pathologies and the potential therapeutic targets for glial modulation.
5. Application of DPA-714 in preclinical studies to evaluate the efficacy and safety of new drugs and therapies for this compound disorders.
In conclusion, DPA-714 is a novel ligand that has shown promising results in imaging glial activation in various this compound disorders. The ligand has several advantages for lab experiments, including its high affinity and selectivity for activated glial cells, but also has some limitations, including its complex synthesis process and high cost. Future research directions for DPA-714 include optimization of the synthesis process, development of new ligands, and evaluation of its diagnostic and prognostic value in this compound disorders.
Synthesemethoden
DPA-714 can be synthesized using a multi-step process involving the condensation of various reagents, including 2,5-dichlorophenyl isocyanate, N-methyl-3-pyridinecarboxamide, and methylsulfonyl chloride. The synthesis process is complex and requires careful optimization of reaction conditions to obtain high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in imaging glial activation in various N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-pyridin-3-ylalaninamide disorders, including Alzheimer's disease, multiple sclerosis, and brain tumors. The ligand binds to the translocator protein (TSPO), which is expressed on activated glial cells. Positron emission tomography (PET) imaging using DPA-714 has shown promising results in detecting and monitoring glial activation in animal models and human patients.
Eigenschaften
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-10(15(21)19-12-4-3-7-18-9-12)20(24(2,22)23)14-8-11(16)5-6-13(14)17/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJORNUJBAIBYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![butyl 4-(5-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5329052.png)
![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)